5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine
Description
Significance of Fused Heterocyclic Scaffolds in Modern Chemical Synthesis and Biological Science
Fused heterocyclic compounds, characterized by the fusion of two or more heterocyclic rings, are pivotal in contemporary chemical and biological sciences. researchgate.netijpsr.com Their rigid, polycyclic structures often lead to enhanced binding affinity with biological targets, resulting in improved potency and selectivity. researchgate.net These scaffolds are integral to the structure of numerous natural products and synthetic compounds with a wide array of biological activities. semanticscholar.org The unique three-dimensional architecture of fused heterocycles allows for precise spatial arrangement of functional groups, which is crucial for molecular recognition and interaction with enzymes and receptors. In synthetic chemistry, they serve as versatile building blocks for the construction of complex molecules with diverse physical, chemical, and biological properties. researchgate.net
The Thiazolopyrimidine Core as a Strategic Scaffold in Medicinal Chemistry and Materials Science
The thiazolopyrimidine core, a fused system containing both thiazole (B1198619) and pyrimidine (B1678525) rings, stands out as a "privileged scaffold" in medicinal chemistry. This designation refers to molecular frameworks capable of binding to multiple biological targets with high affinity. The thiazolo[5,4-d]pyrimidine (B3050601) nucleus is a bioisosteric analog of purine (B94841), a fundamental component of nucleic acids. researchgate.net This structural similarity allows thiazolopyrimidine derivatives to act as antagonists of nucleic acid derivatives and interact with a variety of biological targets. scilit.com Consequently, compounds bearing this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov In materials science, the planar and electron-rich nature of the thiazolopyrimidine system makes it a candidate for the development of novel organic electronic materials.
Positional Isomerism and Structural Nuances of the Thiazolo[5,4-d]pyrimidine Moiety
The thiazolopyrimidine system can exist in different isomeric forms depending on the fusion of the thiazole and pyrimidine rings. The researchgate.nettandfonline.comthiazolo[5,4-d]pyrimidine isomer is a 7-thia-analog of purine, where a sulfur atom replaces the nitrogen atom at the 7-position of the purine ring. researchgate.net This specific arrangement of atoms imparts distinct electronic and steric properties to the molecule, influencing its reactivity and biological activity. The structural nuances of the thiazolo[5,4-d]pyrimidine moiety, including bond lengths, bond angles, and electron distribution, are crucial for its interaction with biological macromolecules. The ability to introduce various substituents at different positions on the bicyclic ring system allows for the fine-tuning of its physicochemical properties and biological function.
Strategic Importance of 5-Chloro-researchgate.nettandfonline.comthiazolo[5,4-d]pyrimidine as a Synthetic Intermediate and Lead Compound
5-Chloro- researchgate.nettandfonline.comthiazolo[5,4-d]pyrimidine is a key synthetic intermediate in the preparation of a diverse range of substituted thiazolopyrimidine derivatives. The chlorine atom at the 5-position is a reactive site, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This chemical reactivity makes it a valuable building block for creating libraries of compounds for drug discovery and development. tandfonline.comnih.gov
The synthesis of 5-Chloro- researchgate.nettandfonline.comthiazolo[5,4-d]pyrimidine can be achieved through a multi-step process. researchgate.net One common route involves the treatment of 5-aminouracil (B160950) with phosphorus pentasulfide to form 5-amino-4-thiouracil. Subsequent cyclization with methanoic acid yields thiazolo(5,4-d)pyrimidin-5-(4H)-one. Finally, reaction with phosphoryl chloride introduces the chlorine atom at the 5-position to give the target compound. researchgate.net
The strategic importance of 5-Chloro- researchgate.nettandfonline.comthiazolo[5,4-d]pyrimidine also lies in its potential as a lead compound. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The thiazolo[5,4-d]pyrimidine scaffold itself is associated with a range of biological activities, and the presence of the chloro group provides a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. rsc.org For instance, it has been used as an intermediate in the synthesis of novel compounds with potential antiproliferative activities. rsc.org
Table 1: Research Findings on Thiazolo[5,4-d]pyrimidine Derivatives
| Derivative Type | Biological Activity | Research Focus |
| 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines | High affinity for adenosine (B11128) A1 and A2A receptors | Development of antidepressants nih.gov |
| 2,7-diamino-thiazolo[5,4-d]pyrimidines | TRPV1 antagonists | Pain management researchgate.net |
| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | Anticancer activity | Development of novel chemotherapeutic agents mdpi.com |
| Various substituted thiazolo[5,4-d]pyrimidines | Antiproliferative activity against human cancer cell lines | Cancer therapy nih.govrsc.org |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S/c6-5-7-1-3-4(9-5)10-2-8-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIYJWYHTBBBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13316-08-0 | |
| Record name | 5-chloro-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Chloro 1 2 Thiazolo 5,4 D Pyrimidine and Its Analogs
Established Synthetic Pathways to the Thiazolo[5,4-d]pyrimidine (B3050601) Ring System
Traditional synthetic routes to the thiazolo[5,4-d]pyrimidine core have been well-documented, providing a reliable foundation for the synthesis of its derivatives. These methods typically involve multi-step sequences, including the initial formation of the fused bicyclic system followed by functional group manipulations to introduce the desired substituents.
Cyclization Reactions Utilizing 2-Aminothiol Precursors
A foundational approach to constructing the thiazolo[5,4-d]pyrimidine ring system involves the cyclization of a 2-aminothiol precursor. One documented method begins with a 2-aminothiol, which undergoes reaction with a suitable arylacetylchloride at high temperatures. unifi.itnih.gov This reaction leads to the formation of the corresponding thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives, effectively building the core bicyclic structure. unifi.itnih.gov This initial cyclization is a critical step that establishes the essential framework of the target molecule. unifi.itnih.gov
Formation of Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy Derivatives
The reaction between a 2-aminothiol and an arylacetylchloride directly yields thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. unifi.itnih.gov This process involves the formation of both the thiazole (B1198619) and pyrimidine (B1678525) rings in a concerted or sequential manner. The resulting dihydroxy compounds are stable intermediates that can be isolated and purified before proceeding to the next synthetic step. unifi.itnih.gov The nature of the substituent on the arylacetylchloride allows for the introduction of diversity at the 2-position of the thiazolo[5,4-d]pyrimidine scaffold. unifi.itnih.gov
Regioselective Chlorination Procedures for 5-Chloro-nih.govijnc.irthiazolo[5,4-d]pyrimidine
To obtain the target 5-Chloro- nih.govijnc.irthiazolo[5,4-d]pyrimidine, the precursor thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives undergo a chlorination reaction. unifi.itnih.gov This is commonly achieved by treating the dihydroxy compound with phosphorus oxychloride (POCl3). nih.gov The reaction converts both hydroxyl groups into chloro groups, yielding the 5,7-dichloro bicyclic derivatives. unifi.itnih.gov
Further reaction of the 5,7-dichloro derivatives with aqueous ammonia (B1221849) solution (33%) can lead to the selective replacement of the 7-chloro group, furnishing 7-amino-5-chloro substituted intermediates. nih.gov The 5-chloro group can then be further functionalized, for instance, through Suzuki coupling reactions with appropriate boronic acids to introduce a variety of substituents at this position. nih.gov This regioselectivity is crucial for the synthesis of specifically substituted thiazolo[5,4-d]pyrimidine analogs. nih.gov
Contemporary and Environmentally Conscious Synthetic Innovations
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. nih.govnih.gov This trend has also impacted the synthesis of thiazolopyrimidines, with the emergence of techniques that offer advantages such as reduced reaction times, higher yields, and the use of greener reaction conditions. nih.govijnc.irnih.gov
Microwave-Assisted Organic Synthesis for Thiazolopyrimidines
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.govingentaconnect.comdoaj.orgtandfonline.com This technology has been successfully applied to the synthesis of thiazolopyrimidines, often leading to significant reductions in reaction times and improvements in product yields compared to conventional heating methods. nih.govnih.gov For instance, the chlorination of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives with POCl3 can be efficiently carried out under microwave irradiation. nih.gov Similarly, Suzuki coupling reactions to introduce substituents at the 5-position of 7-amino-5-chloro-thiazolo[5,4-d]pyrimidines have been effectively performed using microwave heating, reducing the reaction time from hours to minutes. nih.gov The use of microwave irradiation is not only efficient but also aligns with the principles of green chemistry by reducing energy consumption. mdpi.com
| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |
| Chlorination | Several hours | Not specified | Not specified | nih.gov |
| Suzuki Coupling | 4 hours | 30 minutes | Not specified | nih.gov |
| Thiazolopyrimidine formation | 24 hours | 8 minutes | 42-55% to 69-88% | nih.gov |
Catalyst-Free and Ionic Liquid-Mediated Approaches
In the pursuit of more environmentally benign synthetic routes, catalyst-free and ionic liquid-mediated reactions have gained considerable attention. ijnc.irresearchgate.netmdpi.comresearchgate.net Catalyst-free methods for the synthesis of thiazolopyrimidines have been reported, where precursor pyrimidine derivatives react with reagents like ethyl bromoacetate in a suitable solvent such as acetone to yield the desired products in good yields. ijnc.ir This approach simplifies the reaction work-up and avoids the use of potentially toxic and expensive catalysts. ijnc.ir
Ionic liquids, with their unique properties such as low vapor pressure, high thermal stability, and recyclability, are considered green solvents and catalysts in organic synthesis. mdpi.comnih.goveurekaselect.comasianpubs.org The synthesis of pyrimidine precursors for thiazolopyrimidines has been achieved using an ionic liquid in a Biginelli reaction. ijnc.ir Furthermore, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids has been efficiently carried out in an ionic liquid under microwave irradiation, with the ionic liquid being recyclable for several consecutive cycles. nih.gov These methodologies represent a significant step towards the development of sustainable processes for the production of pharmaceutically important heterocyclic compounds. ijnc.irnih.gov
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single step. While direct one-pot synthesis of the 5-Chloro- nih.govnih.govthiazolo[5,4-d]pyrimidine core is not extensively detailed, related structures have been assembled using MCR strategies. For instance, a green, one-pot, three-component fusion reaction has been successfully employed for the synthesis of novel nih.govnih.govnih.govthiadiazolo[3,2-a]pyrimidines and benzo nih.govmdpi.comthiazolo[3,2-a]pyrimidines. rsc.org This reaction proceeds at room temperature in ethanol, using a vanadium oxide catalyst, and involves the condensation of an appropriate amino-heterocycle (like 1,3,4-thiadiazole-amines or 2-amino-benzothiazole), an aldehyde, and an active methylene compound, achieving excellent yields in a short timeframe. rsc.org
A notable single-step process for preparing a precursor, 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, involves the reaction of commercially available 4,6-dichloro-5-aminopyrimidine with various functionalized isothiocyanates. researchgate.net This method proceeds under mild conditions and demonstrates good to excellent yields, providing a versatile intermediate for further derivatization. researchgate.net
| Reactants | Product Scaffold | Conditions | Yield | Reference |
| 1,3,4-thiadiazole-amine, aldehyde, active methylene compound | nih.govnih.govnih.govthiadiazolo[3,2-a]pyrimidine | 2.5% V₂O₅/FAp, Ethanol, Room Temp, 25-30 min | 90-97% | rsc.org |
| 4,6-dichloro-5-aminopyrimidine, isothiocyanate | 2-amino-7-chlorothiazolo[5,4-d]pyrimidine | Mild conditions | Good to Excellent | researchgate.net |
Strategic Derivatization and Functionalization of the Thiazolo[5,4-d]pyrimidine Nucleus
The functionalization of the core 5-Chloro- nih.govnih.govthiazolo[5,4-d]pyrimidine structure is pivotal for modulating its pharmacological properties. Key positions for derivatization include the C5, C2, and C7 atoms, each offering unique opportunities for introducing chemical diversity and influencing biological activity.
Selective Modification of the 5-Chloro Substituent
The chlorine atom at the 5-position of the thiazolo[5,4-d]pyrimidine ring is a versatile handle for introducing a variety of substituents, primarily through metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction is a prominent method for this transformation. nih.gov In this approach, 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediates are reacted with suitable boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. nih.gov This strategy allows for the introduction of diverse aryl and heteroaryl groups at the C5 position, which has been shown to modulate receptor binding affinity. nih.govmdpi.com For example, introducing a furan-2-yl or a phenyl ring at this position significantly influences the compound's affinity for adenosine (B11128) receptors. nih.gov
| Starting Material | Boronic Acid (R⁵B(OH)₂) | R⁵ Substituent | Conditions | Reference |
| 7-amino-5-chloro-2-arylmethyl-thiazolo[5,4-d]pyrimidine | Furan-2-ylboronic acid | Furan-2-yl | Tetrakis, Na₂CO₃, DME/H₂O, reflux or MW | nih.gov |
| 7-amino-5-chloro-2-arylmethyl-thiazolo[5,4-d]pyrimidine | Phenylboronic acid | Phenyl | Tetrakis, Na₂CO₃, DME/H₂O, reflux or MW | nih.gov |
| 7-amino-5-chloro-2-arylmethyl-thiazolo[5,4-d]pyrimidine | 3-Methoxyphenylboronic acid | 3-Methoxyphenyl | Tetrakis, Na₂CO₃, DME/H₂O, reflux or MW | nih.gov |
| 7-amino-5-chloro-2-arylmethyl-thiazolo[5,4-d]pyrimidine | 5-Methylfuran-2-ylboronic acid | 5-Methylfuran-2-yl | Tetrakis, Na₂CO₃, DME/H₂O, reflux or MW | nih.gov |
Introduction of Diverse Functionalities at Position 2
The substituent at the C2 position plays a crucial role in determining the biological profile of thiazolo[5,4-d]pyrimidine derivatives. nih.gov Synthetic strategies typically involve constructing the heterocyclic core using precursors that already contain the desired C2 functionality. One common method begins with a 2-aminothiole which is reacted with a suitable arylacetylchloride at high temperatures. nih.gov This reaction forms the thiazolo[5,4-d]pyrimidine-5,7-dihydroxy scaffold, with the arylmethyl group from the acyl chloride incorporated at the C2 position. Subsequent chlorination and amination steps yield the final products. nih.govmdpi.com This approach has been used to introduce a variety of substituted benzyl (B1604629) groups, such as 2-fluorobenzyl, at the C2 position. nih.govmdpi.com Other research has focused on introducing different aryl, heteroaryl, and arylamino groups at this position to explore structure-activity relationships for adenosine A3 receptor antagonists. nih.gov
| C2-Substituent Type | Example | Synthetic Precursor | Reference |
| Arylmethyl | 2-Fluorobenzyl | 2-Fluorophenylacetyl chloride | nih.govmdpi.com |
| Aryl | 4-Chlorophenyl | N/A | nih.gov |
| Heteroaryl | Furan-2-yl | N/A | nih.gov |
| Arylamino | Phenylamino | N/A | nih.gov |
Elaboration at Position 7 for Pharmacological Modulations
Position 7 of the thiazolo[5,4-d]pyrimidine nucleus is a key site for modification to fine-tune pharmacological activity. nih.gov A common synthetic route involves the initial synthesis of a 5,7-dichloro bicyclic derivative, typically by chlorinating the corresponding 5,7-dihydroxy compound with reagents like phosphorus oxychloride (POCl₃), often under microwave irradiation. nih.govmdpi.com The chlorine atom at C7 is more reactive than the one at C5, allowing for selective nucleophilic substitution.
Reaction of the 5,7-dichloro intermediate with aqueous ammonia selectively furnishes the 7-amino-5-chloro substituted intermediate. nih.gov This 7-amino group can be further elaborated, or different amines can be used in this step to introduce a variety of substituents. For example, refluxing with various amines in isopropanol with triethylamine as a base has been used to synthesize a series of derivatives with potent antiproliferative activities. nih.gov Furthermore, the introduction of different substituents, such as lipophilic chains, at the 7-amino position has been shown to result in varying degrees of biological activity. mdpi.com The synthesis of 7-oxo derivatives has also been explored as a strategy for developing selective adenosine A3 receptor antagonists. nih.gov
| Intermediate | Reagent | Resulting C7-Substituent | Application | Reference |
| 5,7-dichloro-thiazolo[5,4-d]pyrimidine | Aqueous Ammonia (NH₄OH) | -NH₂ (Amino) | Precursor for adenosine receptor antagonists | nih.govmdpi.com |
| 2-substituted-5-chloro-7-isothiocyanato-thiazolo[5,4-d]pyrimidine | Various amines (e.g., morpholine) | Substituted amino groups | Antiproliferative agents | nih.gov |
| 5,7-dichloro-thiazolo[5,4-d]pyrimidine | Alkyl or aryl amines | -NHR (Substituted amino) | TRPV1 antagonists | researchgate.net |
| 5-methyl-thiazolo[5,4-d]pyrimidine-5,7-diol | POCl₃ followed by hydrolysis | =O (Oxo) | Adenosine A3 receptor antagonists | nih.gov |
| 7-chloro-thiazolo[4,5-d]pyrimidine | Methylamine | -NHCH₃ (Methylamino) | Anticancer agents | mdpi.com |
Comprehensive Analytical and Structural Characterization of Thiazolo 5,4 D Pyrimidine Derivatives
Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure, identifying functional groups, and determining the molecular weight of a synthesized compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Based on the structure of 5-Chloro- nih.govscilit.comthiazolo[5,4-d]pyrimidine (B3050601), specific signals are anticipated in both ¹H and ¹³C NMR spectra.
¹H NMR: The structure contains two protons attached to the aromatic heterocyclic system. These protons are in distinct chemical environments and are expected to appear as two separate signals in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic rings and electronegative nitrogen and sulfur atoms. Each signal would likely appear as a singlet, assuming no significant long-range coupling.
¹³C NMR: The molecule possesses five carbon atoms, all of which are part of the aromatic bicyclic system. Each carbon is in a unique electronic environment, which should give rise to five distinct signals in the ¹³C NMR spectrum. The chemical shifts would be expected in the aromatic region (typically δ 110-170 ppm). Carbons bonded directly to heteroatoms (N, S, Cl) would be significantly influenced and their shifts would reflect these attachments.
Table 1: Predicted NMR Spectral Data for 5-Chloro- nih.govscilit.comthiazolo[5,4-d]pyrimidine
| Spectrum | Predicted Chemical Shift (ppm) | Attribution |
|---|---|---|
| ¹H NMR | δ 8.5 - 9.5 | Proton on pyrimidine (B1678525) ring (C7-H) |
| δ 8.0 - 9.0 | Proton on thiazole (B1198619) ring (C2-H) | |
| ¹³C NMR | δ 150 - 170 | Carbons adjacent to nitrogen/chlorine (C5, C7a) |
| δ 145 - 165 | Carbon in thiazole ring (C2) | |
| δ 130 - 150 | Carbon adjacent to chlorine (C5) |
Note: The predicted values are estimates based on general principles of NMR spectroscopy and data from related thiazolopyrimidine structures.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For 5-Chloro- nih.govscilit.comthiazolo[5,4-d]pyrimidine, the spectrum would be characterized by vibrations associated with the heterocyclic aromatic system.
Key expected absorption bands include:
C=N Stretching: Strong to medium bands are expected in the 1620-1550 cm⁻¹ region, characteristic of the carbon-nitrogen double bonds within the pyrimidine and thiazole rings.
Aromatic C=C Stretching: Medium to weak absorptions typically appear in the 1500-1400 cm⁻¹ range.
Aromatic C-H Stretching: A weak to medium band is expected above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹, corresponding to the C-H bonds on the rings.
C-Cl Stretching: The carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.
Table 2: Predicted IR Absorption Bands for 5-Chloro- nih.govscilit.comthiazolo[5,4-d]pyrimidine
| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |
|---|---|---|
| 3100 - 3050 | Aromatic C-H Stretch | Medium to Weak |
| 1620 - 1550 | C=N Stretch | Medium to Strong |
| 1500 - 1400 | Aromatic C=C Stretch | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information from fragmentation patterns. For 5-Chloro- nih.govscilit.comthiazolo[5,4-d]pyrimidine (molecular formula C₅H₂ClN₃S), the high-resolution mass spectrum (HRMS) would provide a precise mass measurement consistent with its elemental composition.
The molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S). The monoisotopic mass is calculated to be approximately 170.9658 Da. The mass spectrum would therefore show a prominent peak for the [M]⁺ ion at m/z ≈ 171 and a smaller peak for the [M+2]⁺ ion at m/z ≈ 173, with the intensity of the [M+2]⁺ peak being about one-third of the [M]⁺ peak, confirming the presence of one chlorine atom.
Common fragmentation pathways for such heterocyclic systems may involve the loss of chlorine (Cl·), hydrogen cyanide (HCN), or the cleavage of the thiazole or pyrimidine ring, leading to characteristic daughter ions that can be used to further confirm the structure.
X-ray Crystallography for Precise Solid-State Structure Determination
While spectroscopic methods provide invaluable data on molecular connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. Although a specific crystal structure for 5-Chloro- nih.govscilit.comthiazolo[5,4-d]pyrimidine has not been reported, analysis of related thiazolopyrimidine derivatives allows for a discussion of the expected structural features. mdpi.com
Determination of Molecular Conformation and Stereochemistry
An X-ray diffraction analysis would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. The fused nih.govscilit.comthiazolo[5,4-d]pyrimidine ring system is expected to be largely planar, a common feature of aromatic heterocyclic scaffolds. This planarity is crucial for understanding how the molecule interacts with other molecules or biological targets. The analysis would confirm the substitution pattern, definitively placing the chlorine atom at the C5 position of the pyrimidine ring.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by intermolecular forces. For 5-Chloro- nih.govscilit.comthiazolo[5,4-d]pyrimidine, several types of interactions would be anticipated:
π-π Stacking: The planar, electron-deficient aromatic rings could engage in π-π stacking interactions, where the rings align face-to-face or in an offset manner. These interactions are a significant organizing force in the crystal packing of many aromatic heterocycles.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like nitrogen or sulfur on neighboring molecules.
C-H···N/S Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the nitrogen or sulfur atoms as acceptors could further stabilize the crystal lattice.
Understanding these interactions is critical as they influence the material's physical properties, such as melting point, solubility, and polymorphism.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 5-Chloro- nih.govscilit.comthiazolo[5,4-d]pyrimidine |
Mechanistic Investigations of Biological Interactions of 5 Chloro 1 2 Thiazolo 5,4 D Pyrimidine Analogs in Vitro Focus
Enzyme Inhibition and Modulation Studies
Derivatives of the thiazolo[5,4-d]pyrimidine (B3050601) core have demonstrated the ability to interact with and modulate the activity of a wide range of enzymes, playing significant roles in various pathological conditions.
The thiazolo[5,4-d]pyrimidine scaffold has been identified as a promising framework for the development of kinase inhibitors, which are critical in cancer therapy due to their role in cell signaling pathways that control proliferation, differentiation, and survival.
PI3K Inhibition: Thiazolo[5,4-d]pyrimidine derivatives have been successfully designed as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.govresearchgate.net Structure-activity relationship studies have led to the identification of compounds with nanomolar PI3K potency. nih.govresearchgate.net Notably, a specific thiazolo[5,4-d]pyrimidine analog demonstrated significant in vivo anti-cancer efficacy, highlighting its potential for further preclinical evaluation. nih.govresearchgate.net
CDK4/6 Inhibition: The related thiazolo-pyridopyrimidine scaffold has been investigated for its potential to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. nih.govresearchgate.netnih.gov Computational docking studies have suggested that these compounds can interact effectively with both CDK4 and CDK6. nih.gov Certain synthesized thiazolo-pyridopyrimidine analogs exhibited promising cytotoxic effects against breast cancer cell lines, with some emerging as lead candidates for further investigation. nih.govnih.gov The broader thiazolyl-pyrimidine scaffold has also been a focus in the development of CDK4/6 inhibitors. researchgate.netencyclopedia.pub
EGFR Inhibition: Analogs of 2,7-diamino-thiazolo[4,5-d]pyrimidine, an isomeric form, have been synthesized and evaluated as novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. These compounds have shown potent and selective EGFR inhibitory activities and have effectively inhibited the proliferation of EGFR-overexpressing human tumor cells in vitro. nih.gov Furthermore, novel pyrido-thiazolo-pyrimidinone hybrids have been designed to target both wild-type EGFR and the T790M mutant, with some compounds showing excellent antiproliferative activity. ekb.eg
VEGFR2 Inhibition: The thiazolopyrimidine scaffold has been incorporated into the design of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. Several thiazole (B1198619), thiazolopyrimidine, and thiazolotriazine derivatives have been synthesized and tested for their ability to inhibit VEGFR-2. One particular compound displayed significant inhibitory activity against VEGFR-2 with an IC50 value of 0.044 μM, which is comparable to the established inhibitor sunitinib. researchgate.netnih.gov
AURKA Inhibition: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a similar structural motif, have been identified as potent inhibitors of Aurora A and B kinases. nih.gov A lead compound from this series, with Ki values of 8.0 and 9.2 nM for Aurora A and B respectively, has shown to induce cell death in cancer cells as a result of inhibiting these kinases and is currently in clinical evaluation. nih.gov
B-Raf Inhibition: Novel thiazole derivatives have been designed as potent inhibitors of the B-RAFV600E kinase, a common mutation in melanoma. nih.gov Several of these compounds have demonstrated significant inhibitory activity against this mutated kinase. nih.gov
The following table summarizes the kinase inhibitory activities of various thiazolopyrimidine-related scaffolds.
| Kinase Target | Scaffold Investigated | Key Findings |
| PI3K | Thiazolo[5,4-d]pyrimidine | Identification of analogs with nanomolar potency and in vivo anti-cancer efficacy. nih.govresearchgate.net |
| CDK4/6 | Thiazolo-pyridopyrimidine | In silico predictions of strong interactions; some compounds showed promising cytotoxicity in breast cancer cell lines. nih.govnih.gov |
| EGFR | 2,7-Diamino-thiazolo[4,5-d]pyrimidine (isomer) | Potent and selective inhibition of EGFR tyrosine kinase and proliferation of EGFR-overexpressing cells. nih.gov |
| VEGFR-2 | Thiazolopyrimidine | A synthesized derivative showed significant VEGFR-2 inhibition (IC50 = 0.044 μM), comparable to sunitinib. researchgate.netnih.gov |
| Aurora A/B | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | A lead compound demonstrated potent inhibition (Ki = 8.0 nM for Aurora A, 9.2 nM for Aurora B) and is in clinical trials. nih.gov |
| B-Raf (V600E) | Thiazole derivatives | Development of potent and selective inhibitors for the B-RAFV600E mutant kinase. nih.gov |
Currently, there is a lack of specific research in the public domain detailing the topoisomerase inhibition mechanisms of 5-Chloro- nih.govnih.govthiazolo[5,4-d]pyrimidine and its direct analogs.
A significant area of research for thiazolo[5,4-d]pyrimidine derivatives has been their interaction with adenosine (B11128) receptors, which are G protein-coupled receptors involved in numerous physiological processes. The 5-chloro-7-amino substituted intermediates are pivotal in the synthesis of these modulators. nih.govunifi.it
New series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their affinity and potency at human A1, A2A, A2B, and A3 adenosine receptors. Several of these compounds have displayed nanomolar and even subnanomolar binding affinities for the hA1 and hA2A receptors. nih.govunifi.it For instance, the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative exhibited high affinity with a Ki of 1.9 nM for hA1 and 0.06 nM for hA2A. nih.govunifi.it
Functional studies have shown that these compounds often act as dual A1/A2A antagonists or inverse agonists. The potency of these analogs as A2A receptor antagonists has been confirmed, with some showing IC50 values in the low nanomolar range. nih.gov
The table below presents the binding affinities (Ki) of representative 7-amino-thiazolo[5,4-d]pyrimidine analogs for human adenosine receptors.
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) |
| 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine | 1.9 | 0.06 | >1000 |
| 2-benzyl-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine | 8.5 | 0.8 | >1000 |
| 2-(2-chlorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine | 3.2 | 0.08 | >1000 |
Data sourced from studies on 7-amino analogs derived from 5-chloro intermediates. nih.govunifi.it
PARP-1: Western blot analysis of cancer cells treated with certain thiazolo[5,4-d]pyrimidine derivatives has shown cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), which is a hallmark of apoptosis. This suggests that while not direct inhibitors, these compounds can modulate PARP-1 activity as part of their apoptosis-inducing mechanism. nih.gov
CD73: There has been an effort to develop dual-acting blockers of both the A2A adenosine receptor and CD73, an enzyme responsible for generating adenosine. This has involved combining the thiazolo[5,4-d]pyrimidine core with a benzenesulfonamide (B165840) group, a known feature of CD73 inhibitors. While the resulting compounds were potent A2A inverse agonists, they only exhibited weak inhibition of the CD73 enzyme.
HGPRT: In a study evaluating various purine (B94841) analogs, oxazolo[5,4-d]pyrimidines and thiazolo[5,4-d]pyrimidines were tested as potential inhibitors of human erythrocytic hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The oxazolo analogs were found to be competitive inhibitors, with 2-phenyloxazolo[5,4-d]pyrimidine-7-one showing the highest potency (Ki = 84 µM). The thiazolo[5,4-d]pyrimidines generally exhibited weaker affinity for HGPRT compared to purines. mdpi.com
α-Amylase and COX-1/2: There is currently no specific data available on the inhibition of α-amylase or cyclooxygenase (COX) enzymes by 5-Chloro- nih.govnih.govthiazolo[5,4-d]pyrimidine or its close analogs. However, other pyrimidine (B1678525) derivatives have been investigated as selective COX-2 inhibitors. nih.govnih.govsemanticscholar.orgmdpi.com
Receptor Binding Affinity Characterization
The characterization of receptor binding affinity has been a primary focus for understanding the mechanism of action of thiazolo[5,4-d]pyrimidine analogs, particularly concerning adenosine receptors. As detailed in section 4.1.3, radioligand binding assays have been instrumental in determining the high affinity of these compounds for A1 and A2A adenosine receptors. nih.govunifi.it The affinity is finely tuned by the nature of the substituents at the 2, 5, and 7-positions of the bicyclic scaffold. Molecular docking studies have further supported these in vitro findings, providing insights into the hypothetical binding modes of these compounds within the receptor cavities. nih.gov
Preclinical In Vitro Cellular Activity and Pathway Modulation
A number of studies have evaluated the in vitro cellular effects of thiazolo[5,4-d]pyrimidine derivatives, demonstrating their potential as antiproliferative agents. These compounds have been tested against a panel of human cancer cell lines, with some analogs exhibiting potent activity. nih.govrsc.orgmdpi.comresearchgate.net
For example, 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine showed significant antiproliferative activity against lung (A549), epidermal (A431), and glioblastoma (T98G) cancer cell lines with IC50 values of 1.4, 3.1, and 3.4 μM, respectively. nih.gov Another derivative exhibited potent inhibition against human gastric cancer cells MGC-803 and HGC-27 with IC50 values of 4.64 and 5.07 μM, respectively, and showed a degree of selectivity for cancer cells over normal cells. rsc.org
Mechanistically, the antiproliferative effects of these compounds have been linked to the induction of apoptosis. This is evidenced by an increase in the sub-G1 cell population in cell cycle analysis and changes in nuclear morphology. nih.gov Furthermore, western blotting has confirmed the apoptosis-inducing activity through the observation of PARP-1 cleavage and inhibition of procaspase-3. nih.gov These findings indicate that thiazolo[5,4-d]pyrimidine analogs can modulate key cellular pathways leading to programmed cell death.
Antiproliferative Activity against Diverse Cancer Cell Lines
A significant area of research for thiazolo[5,4-d]pyrimidine derivatives has been their potential as anticancer agents. Numerous studies have demonstrated their ability to inhibit the proliferation of a variety of human cancer cell lines. For instance, a series of synthesized thiazolo[5,4-d]pyrimidine derivatives showed moderate to good inhibitory activity against several cancer cell lines. nih.gov Notably, some compounds exhibited potent inhibition against human gastric cancer cells MGC-803 and HGC-27, with IC50 values in the low micromolar range. nih.gov
Further studies have explored the antiproliferative potential of these compounds against a broader panel of cancer cells. For example, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were evaluated against human melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT) cell lines. mdpi.com One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione. mdpi.com Another study focusing on an atom replacement strategy in the design of thiazolo[5,4-d]pyrimidine derivatives identified a compound with good antiproliferative activity against HGC-27 cells, showing an IC50 value of 1.22 μM. nih.gov
Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Analogs
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 7i | MGC-803 (Human Gastric Cancer) | 4.64 | nih.gov |
| Compound 7i | HGC-27 (Human Gastric Cancer) | 5.07 | nih.gov |
| Compound 7a | MGC-803 (Human Gastric Cancer) | 5.13 | nih.gov |
| Compound 22 | HGC-27 (Human Gastric Cancer) | 1.22 | nih.gov |
In Vitro Induction of Apoptosis Mechanisms
The antiproliferative effects of thiazolo[5,4-d]pyrimidine analogs are often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have revealed that these compounds can trigger the intrinsic apoptotic pathway. One study demonstrated that a particularly effective thiazolo[5,4-d]pyrimidine derivative induced apoptosis in HGC-27 cells by up-regulating the expression of the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-mediated apoptosis pathway.
Furthermore, the activation of caspases, a family of cysteine proteases that execute the apoptotic process, has been observed. The same study showed that treatment with the thiazolo[5,4-d]pyrimidine derivative led to the cleavage of caspase-3 and caspase-9, indicating their activation and the subsequent cascade of events leading to cell death. nih.gov Similarly, a pyrazolo[3,4-d]pyridazine derivative, a related heterocyclic compound, was found to induce apoptosis in lung cancer cells by disrupting the Bcl-2/Bax balance, leading to a significant increase in the expression of caspase-3. nih.govresearchgate.net
Inhibition of Angiogenesis-Related Pathways (e.g., VEGF-induced HUVEC proliferation)
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2) are key players in this process. Thiazolo[5,4-d]pyrimidine derivatives have been investigated as potential angiogenesis inhibitors. Some of these compounds have shown the ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a common in vitro model for studying angiogenesis.
In one study, thieno[2,3-d]pyrimidine-based derivatives, which are structurally similar to thiazolo[5,4-d]pyrimidines, demonstrated potent inhibition of VEGF-induced HUVEC proliferation. nih.gov For instance, compound 21b and 21c showed significant inhibition of HUVEC proliferation at 81.97% and 79.15% respectively. nih.gov The underlying mechanism for this anti-angiogenic activity is often the inhibition of VEGFR-2. Several furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as potent VEGFR-2 inhibitors with IC50 values in the nanomolar range. nih.gov
Inhibition of Angiogenesis-Related Pathways by Thiazolopyrimidine Analogs
| Compound | Assay | IC50/Inhibition % | Reference |
|---|---|---|---|
| Compound 15b | VEGF-induced HUVEC proliferation | 99.5% inhibition | nih.gov |
| Compound 21b | VEGF-induced HUVEC proliferation | 81.97% inhibition | nih.gov |
| Compound 21c | VEGF-induced HUVEC proliferation | 79.15% inhibition | nih.gov |
| Compound 21e | VEGFR-2 Inhibition | 21 nM | nih.gov |
| Compound 21b | VEGFR-2 Inhibition | 33.4 nM | nih.gov |
| Compound 21c | VEGFR-2 Inhibition | 47.0 nM | nih.gov |
Broader In Vitro Biological Spectrum of Thiazolopyrimidines
Beyond their anticancer properties, thiazolopyrimidine derivatives have demonstrated a wide range of other biological activities in vitro.
Antimicrobial Activity Against Bacterial and Fungal Strains
Thiazolopyrimidine derivatives have been evaluated for their efficacy against various pathogenic microbes. Studies have shown that these compounds can exhibit weak to good antimicrobial activity. For example, a series of newly synthesized thiazolo pyrimidine derivatives were tested against three bacterial strains (Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli) and three fungal strains (Aspergillus fumigates, Aspergillus niger, and Alternaria alternata). eujournal.org
Another study on thiazolo[2,3-c] researchgate.netnih.govmdpi.comtriazole derivatives, which share a similar heterocyclic core, identified compounds with potent activity against various bacterial strains including Streptococcus mutans, Bacillus subtilis, and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL. nih.gov Some compounds also displayed antifungal activity against Candida albicans. nih.gov
Antimicrobial Activity of Thiazolopyrimidine Analogs
| Compound | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 10 | Streptococcus mutans | 8 | nih.gov |
| Compound 37 | Streptococcus mutans | 8 | nih.gov |
| Compound 11 | Bacillus subtilis | 16 | nih.gov |
| Compound 37 | Bacillus subtilis | 16 | nih.gov |
| Compound 10 | Escherichia coli | 16 | nih.gov |
| Compound 11 | Escherichia coli | 16 | nih.gov |
| Compound 37 | Escherichia coli | 16 | nih.gov |
| Compound 10 | Salmonella typhi | 16 | nih.gov |
| Compound 35 | Salmonella typhi | 16 | nih.gov |
| Compound 10 | Candida albicans | 32 | nih.gov |
Antiviral Properties and Mechanisms
The antiviral potential of thiazolopyrimidine derivatives is an emerging area of investigation. nih.gov Research has shown that certain analogs exhibit activity against specific viruses. For instance, some 3-phosphonylated thiazolo[3,2-a]oxopyrimidines have demonstrated activity against the influenza A virus in vitro. researchgate.net
More recently, pyrimido[4,5-d]pyrimidines, a related class of compounds, were evaluated for their antiviral activity against a panel of viruses. mdpi.com While most showed limited activity, some derivatives with amino-indane or tetrahydronaphthalene substitutions displayed selective antiviral effects against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com
Antiviral Activity of Pyrimido[4,5-d]pyrimidine Analogs
| Compound | Virus | EC50 (μM) | Reference |
|---|---|---|---|
| Compound 7a | HCoV-229E | 11 | mdpi.com |
| Compound 7b | HCoV-229E | 14 | mdpi.com |
| Compound 7f | HCoV-229E | 16 | mdpi.com |
| Compound 7a | HCoV-OC43 | 14 | mdpi.com |
| Compound 7b | HCoV-OC43 | 16 | mdpi.com |
| Compound 7f | HCoV-OC43 | 18 | mdpi.com |
In Vitro Anti-inflammatory Mechanisms
Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key mediators of this process. Thiazole and pyrimidine derivatives have been investigated for their anti-inflammatory properties, with a focus on their ability to inhibit COX-1 and COX-2. A study of pyrimidine derivatives found that some compounds exhibited high selectivity towards COX-2, with their inhibitory activity being comparable to the known anti-inflammatory drug meloxicam. nih.govmdpi.com
Similarly, a series of imidazo[2,1-b]thiazole (B1210989) analogs were synthesized and evaluated for their COX-2 inhibitory activity, with all tested compounds showing selective inhibition of the COX-2 isoenzyme with IC50 values in the highly potent 0.08-0.16 µM range. researchgate.net
In Vitro COX-2 Inhibition by Imidazo[2,1-b]thiazole Analogs
| Compound | Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 6a | COX-2 | 0.08 - 0.16 | researchgate.net |
| Compound 6b | COX-2 | 0.08 - 0.16 | researchgate.net |
| Compound 6c | COX-2 | 0.08 - 0.16 | researchgate.net |
| Compound 6d | COX-2 | 0.08 - 0.16 | researchgate.net |
| Compound 6e | COX-2 | 0.08 - 0.16 | researchgate.net |
| Compound 6f | COX-2 | 0.08 - 0.16 | researchgate.net |
| Compound 6g | COX-2 | 0.08 - 0.16 | researchgate.net |
Structure Activity Relationship Sar Studies for 5 Chloro 1 2 Thiazolo 5,4 D Pyrimidine Derivatives
Systemic Analysis of Substituent Effects at Position 2 on Biological Response
The substituent at the 2-position of the thiazolo[5,4-d]pyrimidine (B3050601) core plays a pivotal role in modulating biological activity, primarily through interactions with non-polar residues in target protein binding pockets. nih.gov Research has consistently shown that aromatic or heteroaromatic groups at this position are generally more favorable for activity than aliphatic ones. mdpi.com
In the context of adenosine (B11128) receptor antagonists, the affinity of these derivatives can be significantly modulated by the nature of the substituent at position 2. nih.gov Studies on 7-amino-thiazolo[5,4-d]pyrimidines revealed that introducing a benzyl (B1604629) or an ortho-substituted benzyl moiety at this position enhanced affinity for the A2A adenosine receptor. The introduction of a halogen, such as fluorine or chlorine, onto the benzyl ring often leads to the most potent compounds in a series. For instance, the 2-(2-fluorobenzyl) derivative, when combined with optimal substituents at other positions, yielded a compound with subnanomolar binding affinity (Ki = 0.06 nM) for the hA2A receptor. nih.govresearchgate.net Similarly, in a series of 5-methyl-thiazolo[5,4-d]pyrimidine-7-ones, a 2-(4-chlorophenyl) substituent was identified as the most potent and selective ligand for the hA3 adenosine receptor, with a Ki of 18 nM. nih.govresearchgate.net
The preference for aryl groups at this position is further supported by findings in related heterocyclic systems. In oxazolo[5,4-d]pyrimidines, various pyridyl and phenyl substituents at the C(2) position were found to be crucial for activity, whereas a simple methyl-substituted derivative was biologically inactive. mdpi.com These findings underscore the importance of the 2-position in establishing key interactions, likely non-polar or π-stacking, that anchor the ligand in the binding site and drive target affinity.
Table 1: Effect of Position 2 Substituents on Adenosine Receptor Affinity
| Compound ID | Position 2 Substituent | Target | Affinity (K~i~, nM) |
|---|---|---|---|
| 1 | 2-(2-Fluorobenzyl) | hA~2A~ AR | 0.06 nih.govresearchgate.net |
| 2 | 2-Benzyl | hA~2A~ AR | 0.85 nih.gov |
| 3 | 2-(2-Chlorobenzyl) | hA~2A~ AR | 0.11 nih.gov |
| 4 | 2-(4-Chlorophenyl) | hA~3~ AR | 18 nih.gov |
Elucidation of the Role of the 5-Substituent, Including Chlorine, in Modulating Pharmacological Profiles
The 5-position of the thiazolo[5,4-d]pyrimidine scaffold provides a key vector for modifying the pharmacological profile of its derivatives. The 5-chloro atom is not merely a static feature but a reactive handle, enabling the introduction of a wide array of substituents through reactions like the Suzuki coupling. nih.gov This allows for the systematic exploration of how different chemical groups at this position influence target binding and efficacy.
Research into adenosine A1 and A2A receptor antagonists has demonstrated that replacing the 5-chloro group with specific aryl and heteroaryl moieties can significantly enhance affinity. nih.gov For example, compounds bearing an unsubstituted furan-2-yl or a 5-methyl-furan-2-yl ring at position 5 are generally endowed with the highest affinity for the hA2A adenosine receptor. Molecular modeling studies suggest that the oxygen atom of the furyl ring can form a crucial polar interaction with the amine function of specific amino acid residues, such as Asn253, in the receptor's binding pocket. nih.gov
Substituted phenyl rings at the 5-position also play a significant role. The introduction of groups capable of electronic interactions, such as 3-cyano (3-CN) or 3-hydroxyl (3-OH), on the phenyl ring has been shown to be a successful strategy for enhancing receptor affinity. nih.gov In contrast, studies on some thiazolo[4,5-d]pyrimidine (B1250722) derivatives targeting cancer cell lines found that the substituent at the 5-position (such as a trifluoromethyl group) had less influence on activity than modifications at other positions of the core structure, suggesting that the importance of the 5-substituent can be target-dependent. mdpi.com
Table 2: Influence of Position 5 Substituents on hA~2A~ Receptor Affinity
| Compound ID | Position 2 Substituent | Position 5 Substituent | hA~2A~ AR Affinity (K~i~, nM) |
|---|---|---|---|
| 5 | 2-(2-Fluorobenzyl) | Furan-2-yl | 0.06 nih.gov |
| 6 | 2-(2-Fluorobenzyl) | 5-Methyl-furan-2-yl | 0.09 nih.gov |
| 7 | 2-(2-Fluorobenzyl) | Phenyl | 0.40 nih.gov |
| 8 | 2-(2-Fluorobenzyl) | 3-Cyanophenyl | 0.23 nih.gov |
Impact of Chemical Modifications at Position 7 on Target Affinity and Ligand Efficacy
The 7-position is another critical site for chemical modification on the thiazolo[5,4-d]pyrimidine scaffold, profoundly influencing ligand efficacy and target affinity. The synthetic route to many active derivatives often proceeds through a 5,7-dichloro intermediate, highlighting the accessibility of this position for substitution. nih.gov
In the development of adenosine receptor antagonists, the introduction of an exocyclic amino group at the 7-position has proven to be a highly effective strategy. nih.gov Docking studies indicate that this 7-amino group is a key pharmacophoric feature, forming essential polar interactions with receptor residues. Specifically, it can act as a hydrogen bond donor and acceptor, interacting with the side chains of amino acids like asparagine (Asn253) and glutamic acid (Glu169). These interactions are vital for anchoring the ligand within the binding cavity and achieving high-affinity binding. nih.gov
Conformational Flexibility and Electronic Contributions to SAR
The biological activity of thiazolo[5,4-d]pyrimidine derivatives is governed by a combination of their conformational properties and the electronic nature of their substituents. The core bicyclic thiazolo[5,4-d]pyrimidine system is a rigid, planar structure. This planarity is a key feature, facilitating efficient intermolecular π-π stacking interactions with aromatic residues, such as phenylalanine, within the binding sites of target proteins. nih.gov
While the core is rigid, the substituents at positions 2, 5, and 7 possess conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. The nature of these substituents dictates the electronic landscape of the entire molecule, which is crucial for establishing a network of interactions with the target.
Electronic Contributions: A successful binding event typically involves a balance of different intermolecular forces. Docking studies of adenosine receptor antagonists show that the thiazolo[5,4-d]pyrimidine scaffold itself engages in π-π interactions. nih.gov The substituents then provide additional layers of interaction:
Position 2: Aryl groups at this position contribute to non-polar interactions at the entrance of the binding cavity. nih.gov
Position 5: Heteroaryl groups, such as furan, can introduce polarity and participate in hydrogen bonding via their heteroatoms (e.g., oxygen). nih.gov
Position 7: An amino group at this position is a potent hydrogen bond donor and acceptor, forming critical polar contacts that often anchor the ligand. nih.gov
This distribution of electronic properties—a planar aromatic core for stacking, a non-polar group at position 2, and polar groups at positions 5 and 7—creates a specific pharmacophore that is recognized by the target protein. The interplay between the rigid core and the flexible, electronically diverse side chains is fundamental to the structure-activity relationship of this class of compounds.
Development of Predictive SAR Models for Optimized Biological Activity
To navigate the complex structure-activity landscape of thiazolo[5,4-d]pyrimidine derivatives and accelerate the discovery of optimized compounds, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. dmed.org.ua While specific QSAR models for 5-Chloro- nih.govdmed.org.uathiazolo[5,4-d]pyrimidine are not extensively published, the methodology has been successfully applied to structurally similar heterocyclic systems like triazolopyrimidines, demonstrating its utility. dmed.org.ua
The development of a predictive QSAR model involves several key steps:
Data Set Compilation: A series of synthesized compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is assembled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various physicochemical properties, including:
Lipophilicity: (e.g., logP)
Electronic Properties: (e.g., dipole moment, partial charges)
Steric/Topological Properties: (e.g., molecular weight, surface area, shape indices)
Model Building and Validation: Statistical methods, ranging from multiple linear regression (MLR) to more advanced machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. dmed.org.ua The resulting model's predictive power is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. dmed.org.ua
These predictive models serve as powerful tools in drug design. They can help identify which molecular properties are most influential for activity, allowing medicinal chemists to prioritize the synthesis of new derivatives with a higher probability of success. By using these models for the virtual screening of compound libraries, researchers can efficiently identify promising new candidates for development. dmed.org.ua
Table 3: Example Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Lipophilic | SlogP | Octanol-water partition coefficient; hydrophobicity |
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule |
| Topological | Wiener Index | Molecular branching and size |
| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |
| 3D/Steric | Molecular Surface Area | Overall size and shape of the molecule |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a ligand and its target protein, offering critical information for structure-based drug design.
Molecular docking simulations have been instrumental in elucidating how thiazolo[5,4-d]pyrimidine derivatives orient themselves within the active sites of various biological targets. For instance, in studies involving adenosine receptors, docking conformations show that the thiazolo[5,4-d]pyrimidine scaffold typically positions itself within the binding cavity between the side chains of key amino acids. nih.gov
One study on antagonists for the human A2A adenosine receptor (hA2A AR) predicted that the thiazolo[5,4-d]pyrimidine core is inserted into a binding cavity, establishing significant interactions that stabilize the complex. nih.gov The specific orientation allows substituents at different positions on the scaffold to explore and interact with distinct sub-pockets within the receptor. For example, the 2-substituent often engages in non-polar interactions at the entrance of the binding cavity, while the 5-substituent's nature can cause rearrangements of the compound to avoid steric clashes with receptor residues. nih.gov Similarly, docking studies of thiazolo[4,5-d]pyrimidine derivatives targeting the Corticotrophin Releasing Factor Receptor-1 (CRFR1) suggested an allosteric binding mode comparable to that of known co-crystalized ligands. nih.gov
These predictive models are crucial for understanding how structural modifications to the core scaffold influence binding orientation and affinity, thereby guiding the synthesis of more potent and selective compounds. nih.govnih.gov
Table 1: Predicted Binding Interactions of a Thiazolo[5,4-d]pyrimidine Derivative at the hA2A Adenosine Receptor
| Scaffold/Substituent | Interacting Residues | Interaction Type |
| Thiazolo[5,4-d]pyrimidine Scaffold | Phe168, Leu249 | π–π stacking |
| Exocyclic Amine Group (Position 7) | Asn253, Glu169 | Polar Interaction |
| N6 Atom | Asn253 | Polar Interaction |
| 2-Substituent (e.g., 2-fluorobenzyl) | Leu267, Met270, Tyr271 | Non-polar Interaction |
Data sourced from molecular docking studies on 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives. nih.gov
A key outcome of molecular docking is the identification of specific amino acid residues that are critical for recognizing and binding the ligand. For thiazolo[5,4-d]pyrimidine derivatives targeting the hA2A adenosine receptor, simulations have highlighted several crucial interactions. nih.gov
The central scaffold is stabilized through π–π interactions with Phe168 and Leu249 . nih.gov An exocyclic amine group, often present at position 7, forms important polar interactions with the side chains of Asn253 and Glu169 . nih.gov The N6 atom of the pyrimidine (B1678525) ring can form an additional polar bond, also with Asn253 . nih.gov Furthermore, substituents on the scaffold can form their own specific interactions; for example, a fluorine or chlorine atom on a 2-benzyl group can interact with nearby residues such as Leu267 , Met270 , and Tyr271 , which often leads to the most potent compounds in a series. nih.gov The identification of these key residues provides a detailed map of the binding site, allowing for the rational design of new derivatives with enhanced affinity and specificity. nih.govphyschemres.org
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability of the complex over time. physchemres.orggenominfo.org MD simulations are used to assess the conformational dynamics of the ligand and protein, providing insights into the physical movements and stability of the bound system. nih.govplos.org
In research on thiazolo[4,5-d]pyrimidine derivatives as CRFR1 antagonists, MD simulations were employed to confirm the stability of the ligand-receptor complex predicted by docking studies. nih.gov Such simulations can track parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms to determine if the binding pose is maintained over a set period, often on the nanosecond to microsecond scale. genominfo.orgplos.org A stable RMSD value over time suggests a stable binding interaction. plos.org These simulations are crucial for validating docking results and ensuring that the predicted interactions are likely to be stable in a dynamic physiological environment. nih.govphyschemres.org
Pharmacophore Modeling and Virtual Screening for Novel Hit and Lead Identification
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be active at a specific biological target. A pharmacophore model can be generated from a set of known active ligands. researchgate.net
This model then serves as a 3D query for virtual screening of large compound libraries to identify new "hits"—molecules that fit the model and are therefore likely to be active. researchgate.net For instance, a hypothetical pharmacophore template was successfully generated for 5-HT2A receptor antagonists and used to confirm the good fit of newly designed 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. researchgate.net This approach allows for the rapid and cost-effective identification of novel chemical scaffolds with the potential for desired biological activity, significantly narrowing the field of candidates for chemical synthesis and biological testing. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) correlate with changes in activity, a predictive model can be built. physchemres.org
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to thiazole (B1198619) derivatives to guide the design of more potent agents. physchemres.org These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMSIA model for a series of thiazole-based biofilm inhibitors yielded high predictive capability, which was then used to guide the design of new candidate molecules with potentially enhanced inhibitory activity. physchemres.org The statistical robustness of these models is key to their predictive power. physchemres.org
Table 2: Statistical Validation of a 3D-QSAR (CoMSIA) Model for Thiazole Derivatives
| Parameter | Value | Description |
| Q² (Cross-validated R²) | 0.593 | Indicates the internal predictive ability of the model. |
| R² (Non-cross-validated R²) | 0.905 | Represents the correlation between predicted and actual activity. |
| R²pred (External validation R²) | 0.913 | Measures the model's ability to predict the activity of an external test set. |
| ESS (Explained Sum of Squares) | 0.208 | Represents the explanatory power of the model. |
Data from a CoMSIA model developed for thiazole derivatives as biofilm inhibitors. physchemres.org
In Silico Assessment of Molecular Properties for Rational Drug Design
Rational drug design heavily relies on the early prediction of a molecule's pharmacokinetic properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net In silico tools are widely used to calculate key physicochemical and ADME parameters to assess a compound's "drug-likeness" and potential for oral bioavailability. nih.govnih.gov
Properties frequently evaluated include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are components of Lipinski's "Rule of Five". nih.gov Web-based tools like SwissADME are commonly employed to predict a wide range of descriptors, such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. genominfo.orgresearchgate.netnih.gov This early-stage computational assessment helps to identify and filter out compounds that are likely to have poor pharmacokinetic profiles, saving significant time and resources by prioritizing candidates with a higher probability of success in later developmental stages. researchgate.net
Computational Chemistry and Molecular Modeling in Thiazolopyrimidine Research
Theoretical Predictions of Drug-Likeness and Bioavailability Attributes
In the realm of contemporary drug discovery, the early computational assessment of a molecule's drug-likeness and bioavailability has become an indispensable step. These in silico predictions are crucial for identifying candidates with a higher probability of success in the later, more resource-intensive stages of development. For the compound 5-Chloro- nih.govnih.govthiazolo[5,4-d]pyrimidine (B3050601), computational models are employed to forecast its pharmacokinetic properties, primarily focusing on its adherence to established criteria for oral bioavailability.
One of the most widely recognized frameworks for evaluating drug-likeness is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a high lipophilicity (expressed as a LogP of over 5), more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. An analysis of the molecular properties of 5-Chloro- nih.govnih.govthiazolo[5,4-d]pyrimidine reveals a high degree of compliance with these guidelines.
The molecular weight of 5-Chloro- nih.govnih.govthiazolo[5,4-d]pyrimidine is approximately 171.61 g/mol , which is substantially below the 500 Dalton threshold, suggesting favorable size for absorption. In terms of lipophilicity, the predicted XlogP value is 2.0, indicating a balanced solubility profile that is well within the acceptable range for oral drugs. The molecule possesses 3 hydrogen bond acceptors and no hydrogen bond donors, comfortably meeting the criteria of fewer than 10 and 5, respectively. Consequently, 5-Chloro- nih.govnih.govthiazolo[5,4-d]pyrimidine exhibits zero violations of Lipinski's Rule of Five, marking it as a promising candidate for oral bioavailability.
Further computational analyses delve into other key physicochemical descriptors that influence a compound's pharmacokinetic profile. These include the topological polar surface area (TPSA), which is a good indicator of a drug's transport properties, particularly its ability to permeate cell membranes. The number of rotatable bonds is another important factor, as a higher number can negatively impact bioavailability. The predicted properties for 5-Chloro- nih.govnih.govthiazolo[5,4-d]pyrimidine are summarized in the tables below, providing a comprehensive overview of its drug-like characteristics.
Table 1: Predicted Physicochemical Properties of 5-Chloro- nih.govnih.govthiazolo[5,4-d]pyrimidine
| Property | Value |
| Molecular Formula | C₅H₂ClN₃S |
| Molecular Weight | 171.61 g/mol |
| XlogP | 2.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 0 |
Table 2: Evaluation of 5-Chloro- nih.govnih.govthiazolo[5,4-d]pyrimidine based on Lipinski's Rule of Five
| Rule | Value | Compliance |
| Molecular Weight < 500 | 171.61 | Yes |
| logP < 5 | 2.0 | Yes |
| Hydrogen Bond Donors < 5 | 0 | Yes |
| Hydrogen Bond Acceptors < 10 | 3 | Yes |
| Number of Violations | 0 | N/A |
These theoretical predictions collectively suggest that 5-Chloro- nih.govnih.govthiazolo[5,4-d]pyrimidine has a favorable physicochemical profile for development as an orally administered therapeutic agent. Its adherence to established drug-likeness rules provides a strong rationale for its further investigation in preclinical studies.
Future Perspectives and Emerging Research Avenues for 5 Chloro 1 2 Thiazolo 5,4 D Pyrimidine and Its Analogs
Exploration of Underexplored Biological Targets for Thiazolopyrimidine Scaffolds
The versatility of the thiazolopyrimidine scaffold allows for its application against a broad spectrum of diseases. nih.gov While extensively studied for its anticancer properties, emerging research is unveiling its potential against other challenging therapeutic targets. nih.govrsc.orgnih.gov
Neurodegenerative Diseases: A significant emerging area for thiazolopyrimidine analogs is the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. technologypublisher.comnih.gov Research has shown that certain derivatives can cross the blood-brain barrier and target pathologies such as the accumulation of tau protein, a hallmark of Alzheimer's. technologypublisher.comcolumbia.edu By stabilizing microtubules, these compounds can prevent neuronal dysfunction and cell death. technologypublisher.com The potential to modulate targets implicated in neuro-inflammation and oxidative stress, both key factors in Parkinson's disease, presents another promising research direction. researchgate.net
Kinase Inhibition: The role of thiazolopyrimidines as kinase inhibitors is an area of active investigation. nih.govnih.gov Beyond well-established targets like PI3K and mTOR, there is an opportunity to explore their activity against less-investigated kinases involved in a variety of signaling pathways. nih.govmdpi.com For instance, Tie-2 kinase, involved in angiogenesis, has been identified as a target for novel thiazolopyrimidine inhibitors. nih.gov The vast and diverse human kinome offers a rich landscape for discovering new applications for this scaffold.
Antiviral and Antimicrobial Agents: Thiazolopyrimidine derivatives have demonstrated a wide range of biological activities, including antiviral and antimicrobial effects. researchgate.netresearchgate.net With the continuous challenge of drug-resistant pathogens and emerging viral threats, there is a pressing need for new therapeutic agents. nih.gov Future research could focus on screening thiazolopyrimidine libraries against a broader range of viruses and bacteria, and on elucidating their mechanisms of action to develop more potent and specific agents. researchgate.netnih.gov
| Emerging Target Class | Specific Examples | Therapeutic Potential |
| Neurodegenerative Targets | Tau protein, Microtubules | Alzheimer's Disease, Tauopathies technologypublisher.comcolumbia.edu |
| Protein Kinases | Tie-2, Aurora kinases, CK2 | Cancer, Angiogenesis-related diseases nih.govnih.gov |
| Viral Proteins | Herpes Simplex Virus-1 (HSV-1) | Viral Infections nih.gov |
| Bacterial Enzymes | DNA Gyrase | Bacterial Infections bohrium.com |
Integration of Advanced Automation and High-Throughput Screening in Synthesis and Evaluation
The traditional process of drug discovery is often lengthy and costly. The integration of advanced automation and high-throughput screening (HTS) is set to revolutionize the synthesis and evaluation of 5-chloro- researchgate.nettechnologypublisher.comthiazolo[5,4-d]pyrimidine (B3050601) analogs. premierscience.com Artificial intelligence (AI) and machine learning (ML) are at the forefront of this transformation, offering tools to analyze complex biological data, predict molecular properties, and streamline the entire discovery pipeline. hilarispublisher.comnih.govijettjournal.org
By employing robotic systems for synthesis, researchers can rapidly generate large libraries of diverse thiazolopyrimidine derivatives. ipinnovative.com These libraries can then be subjected to HTS assays to quickly identify compounds with desired biological activities against various targets. AI algorithms can analyze the vast datasets generated from HTS, identifying structure-activity relationships (SAR) and predicting the efficacy and toxicity of novel compounds, thereby accelerating the identification of promising drug candidates. premierscience.comnih.gov This data-driven approach minimizes time and resource expenditure, allowing for a more efficient exploration of the chemical space around the thiazolopyrimidine scaffold. ijettjournal.org
Synergistic Application of Computational and Experimental Methodologies for Rational Design
The rational design of potent and selective drug candidates is greatly enhanced by the synergistic use of computational and experimental techniques. mdpi.com For the 5-chloro- researchgate.nettechnologypublisher.comthiazolo[5,4-d]pyrimidine scaffold, in silico methods such as molecular docking are invaluable for predicting how different analogs will bind to the active sites of target proteins. bohrium.comnih.govmdpi.com
Molecular docking studies have been successfully used to understand the binding modes of thiazolopyrimidine derivatives with targets like VEGFR-2, adenosine (B11128) receptors, and bacterial DNA gyrase B. bohrium.comnih.govmdpi.comresearchgate.net These computational models provide insights into the key interactions between the ligand and the protein, guiding the design of new molecules with improved affinity and selectivity. researchgate.net For example, by identifying crucial hydrogen bonds or hydrophobic interactions, chemists can strategically modify the scaffold to enhance binding. mdpi.com The predictions from these computational studies are then validated through experimental synthesis and biological evaluation, creating an iterative cycle of design, synthesis, and testing that accelerates the development of optimized drug candidates. mdpi.comdoaj.org
Addressing Unresolved Mechanistic Questions in Biological Interactions
While the biological activity of many thiazolopyrimidine derivatives is well-documented, the precise molecular mechanisms underlying these activities are not always fully understood. researchgate.net Future research must focus on elucidating the detailed interactions between these compounds and their biological targets.
For instance, while some thiazolopyrimidine-based anticancer agents are known to function as DNA intercalators or topoisomerase II inhibitors, the exact nature of these interactions at an atomic level requires further investigation. nih.gov Kinetic studies can provide a deeper understanding of the inhibitory mechanisms, such as whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. researchgate.net Furthermore, exploring the thermodynamic drivers of binding can help in designing compounds with better target engagement and residence time. Answering these mechanistic questions is crucial for optimizing the efficacy and safety profiles of thiazolopyrimidine-based therapeutics and for understanding potential mechanisms of drug resistance.
Development of Highly Selective and Potent Modulators through Targeted Design
A key challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and associated toxicities. rsc.org The development of highly selective and potent modulators based on the 5-chloro- researchgate.nettechnologypublisher.comthiazolo[5,4-d]pyrimidine scaffold is a major goal for future research.
Q & A
Q. What are the common synthetic routes for 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine?
The synthesis typically involves chlorination of precursor hydroxyl or thiol derivatives using phosphorus oxychloride (POCl₃). For example, microwave-assisted irradiation (170°C, 40 min) of 5,7-dihydroxy derivatives in POCl₃ yields 5,7-dichloro intermediates, which can be further functionalized at specific positions . Alternative routes include nucleophilic substitution of 5-thiol or bromo derivatives with chloride sources under controlled conditions .
Q. How is the compound characterized spectroscopically?
Key characterization methods include:
- ¹H NMR : Signals for aromatic protons (e.g., δ 7.34–7.62 ppm for aryl substituents) and aliphatic groups (e.g., δ 4.62–4.73 ppm for CH₂ bridges) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 171 for the base scaffold) and fragmentation patterns to confirm substitution .
- Elemental analysis : Validation of purity and stoichiometry .
Q. What in vitro models are used for initial anticancer screening?
Common cell lines include human gastric cancer cells (MGC-803, HGC-27) and normal gastric epithelial cells (GES-1) to assess potency (IC₅₀) and selectivity. For example, compound 7i showed IC₅₀ values of 4.64 μM (MGC-803) and 12-fold selectivity over GES-1, indicating low toxicity to normal cells .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide optimization of antiproliferative activity?
SAR studies focus on substituents at positions 2, 5, and 7 of the thiazolo[5,4-d]pyrimidine core. For instance:
- Position 2 : Bulky aryl groups (e.g., 2-chlorobenzyl) enhance A₂A adenosine receptor (A₂AAR) affinity .
- Position 5 : Chlorine improves cellular permeability and target engagement, while methoxy groups reduce off-target effects .
- Position 7 : Substitutions with diamines or heterocycles modulate inverse agonist activity at A₂AAR .
Q. What strategies improve selectivity between cancer and normal cells?
- Selective cytotoxicity profiling : Compare IC₅₀ values across cancer/normal cell pairs (e.g., MGC-803 vs. GES-1) .
- Receptor subtype targeting : Design derivatives with high affinity for A₂AAR (Ki < 10 nM) but low activity at A₁ or A₃ receptors to minimize side effects .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) activated selectively in tumor microenvironments .
Q. How can dual-targeting agents be designed using this scaffold?
Combine the thiazolo[5,4-d]pyrimidine core (A₂AAR inverse agonism) with functional groups targeting complementary pathways. For example:
- CD73 inhibition : Attach benzenesulfonamide moieties to block adenosine generation .
- Kinase inhibition : Incorporate pyridyl or furanyl substituents for phosphoinositide 3-kinase (PI3K) modulation .
Q. What in vivo models validate efficacy in disease models?
- Depression models : Test analogs in forced swim or tail suspension tests, leveraging A₁/A₂A receptor modulation .
- Cancer xenografts : Evaluate tumor growth inhibition in nude mice implanted with MGC-803 cells, monitoring via bioluminescence or caliper measurements .
Q. How do mechanistic studies elucidate adenosine receptor modulation?
- Radioligand binding assays : Measure displacement of [³H]ZM241385 to determine A₂AAR affinity .
- cAMP inhibition assays : Assess inverse agonism by quantifying reduced cAMP production in HEK293 cells expressing recombinant receptors .
Q. What computational methods optimize receptor affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
